molecular formula C18H18O2 B130189 9-Hydroxy-9-pivaloylfluorene CAS No. 145120-02-1

9-Hydroxy-9-pivaloylfluorene

Cat. No. B130189
M. Wt: 266.3 g/mol
InChI Key: SKYZHJKEEXWISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-9-pivaloylfluorene (HPF) is a fluorescent probe molecule that has been widely used in scientific research. HPF has unique optical properties, making it an excellent tool for studying various biological processes.

Mechanism Of Action

9-Hydroxy-9-pivaloylfluorene is a fluorescent probe that reacts with ROS and singlet oxygen. The reaction of 9-Hydroxy-9-pivaloylfluorene with ROS results in the formation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the sample. The reaction of 9-Hydroxy-9-pivaloylfluorene with singlet oxygen results in the formation of a non-fluorescent product.

Biochemical And Physiological Effects

9-Hydroxy-9-pivaloylfluorene has been shown to have antioxidant properties. It has been reported to scavenge ROS and protect cells from oxidative stress. 9-Hydroxy-9-pivaloylfluorene has also been shown to induce apoptosis in cancer cells. 9-Hydroxy-9-pivaloylfluorene has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Hydroxy-9-pivaloylfluorene in lab experiments include its high sensitivity, selectivity, and ease of use. 9-Hydroxy-9-pivaloylfluorene is also relatively inexpensive and stable. However, the limitations of using 9-Hydroxy-9-pivaloylfluorene include its sensitivity to light and temperature. 9-Hydroxy-9-pivaloylfluorene is also not suitable for use in vivo due to its inability to cross the cell membrane.

Future Directions

There are several future directions for the use of 9-Hydroxy-9-pivaloylfluorene in scientific research. One direction is the development of new fluorescent probes based on 9-Hydroxy-9-pivaloylfluorene. Another direction is the use of 9-Hydroxy-9-pivaloylfluorene in the study of oxidative stress in different biological systems. 9-Hydroxy-9-pivaloylfluorene can also be used in the development of new antioxidant compounds. Finally, 9-Hydroxy-9-pivaloylfluorene can be used in the study of the role of ROS in aging and neurodegenerative diseases.
Conclusion:
In conclusion, 9-Hydroxy-9-pivaloylfluorene is a fluorescent probe that has been widely used in scientific research. It has unique optical properties, making it an excellent tool for studying various biological processes. 9-Hydroxy-9-pivaloylfluorene has been used in the detection of ROS, the study of the antioxidant activity of compounds, and the oxidative stress response in cells. 9-Hydroxy-9-pivaloylfluorene has been shown to have antioxidant properties, induce apoptosis in cancer cells, and play a role in various biological processes. The future directions for the use of 9-Hydroxy-9-pivaloylfluorene in scientific research include the development of new fluorescent probes, the study of oxidative stress, the development of new antioxidant compounds, and the study of the role of ROS in aging and neurodegenerative diseases.

Synthesis Methods

The synthesis of 9-Hydroxy-9-pivaloylfluorene involves the reaction of fluorenone with tert-butyl hypochlorite in the presence of a base. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 9-Hydroxy-9-pivaloylfluorene. The purity of 9-Hydroxy-9-pivaloylfluorene can be increased by recrystallization.

Scientific Research Applications

9-Hydroxy-9-pivaloylfluorene has been widely used as a fluorescent probe for studying various biological processes such as reactive oxygen species (ROS) and singlet oxygen. 9-Hydroxy-9-pivaloylfluorene is also used to study the antioxidant activity of compounds and the oxidative stress response in cells. 9-Hydroxy-9-pivaloylfluorene has been used in the detection of ROS in different biological systems, including bacteria, yeast, and mammalian cells.

properties

CAS RN

145120-02-1

Product Name

9-Hydroxy-9-pivaloylfluorene

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(9-hydroxyfluoren-9-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C18H18O2/c1-17(2,3)16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3

InChI Key

SKYZHJKEEXWISE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Canonical SMILES

CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Other CAS RN

145120-02-1

synonyms

1-(9-hydroxyfluoren-9-yl)-2,2-dimethyl-1-propanone
9-hydroxy-9-pivaloylfluorene
sp-9-hydroxy-9-pivaloylfluorene

Origin of Product

United States

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